1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid

Medicinal Chemistry Scaffold Design Physicochemical Profiling

1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid (CAS 1553899-12-9, molecular formula C₁₀H₁₈O₃, MW 186.25 g/mol) is a geminally disubstituted cyclohexane carboxylic acid scaffold supplied by Biosynth under product reference DMC89912. The compound features a carboxylic acid group and a methoxy group co-located at the C1 position, with two methyl substituents at C4, creating a sterically congested quaternary center adjacent to the carboxylate.

Molecular Formula C10H18O3
Molecular Weight 186.251
CAS No. 1553899-12-9
Cat. No. B2770659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid
CAS1553899-12-9
Molecular FormulaC10H18O3
Molecular Weight186.251
Structural Identifiers
SMILESCC1(CCC(CC1)(C(=O)O)OC)C
InChIInChI=1S/C10H18O3/c1-9(2)4-6-10(13-3,7-5-9)8(11)12/h4-7H2,1-3H3,(H,11,12)
InChIKeyKJPQAGIJTCISRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid (CAS 1553899-12-9): Structural Baseline and Procurement-Relevant Profile


1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid (CAS 1553899-12-9, molecular formula C₁₀H₁₈O₃, MW 186.25 g/mol) is a geminally disubstituted cyclohexane carboxylic acid scaffold supplied by Biosynth under product reference DMC89912 . The compound features a carboxylic acid group and a methoxy group co-located at the C1 position, with two methyl substituents at C4, creating a sterically congested quaternary center adjacent to the carboxylate . It is supplied as a ≥95% purity research chemical by multiple vendors including Biosynth/CymitQuimica and Leyan . This compound belongs to the broader class of cyclohexane carboxylic acid building blocks used in medicinal chemistry and organic synthesis, but its specific substitution pattern differentiates it from simpler mono-substituted or non-methoxylated analogs .

Why 1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid Cannot Be Replaced by Generic Cyclohexane Carboxylic Acid Analogs


Generic interchange of 1-methoxy-4,4-dimethylcyclohexane-1-carboxylic acid with structurally simpler cyclohexane carboxylic acid analogs is not supported by available physicochemical data. The target compound simultaneously carries a tertiary methoxy group at C1 and geminal dimethyl groups at C4, a dual-substitution pattern absent from the most commercially accessible comparators . The 4,4-dimethyl substitution alone has been demonstrated to enhance metabolic stability and conformational rigidity in cyclohexane-based bioactive molecules [1], while the C1 methoxy group modulates hydrogen-bond acceptor count (3 vs. 2), topological polar surface area, and predicted logP . Omitting either feature—as in 4,4-dimethylcyclohexanecarboxylic acid (CAS 25186-27-0, lacking the methoxy group) or 1-methoxycyclohexane-1-carboxylic acid (CAS 50421-27-7, lacking the gem-dimethyl groups)—produces a compound with measurably different molecular weight, lipophilicity, pKa, and hydrogen-bonding capacity, each of which can alter scaffold performance in fragment-based screening, PROTAC linker design, or metabolic stability optimization [2].

Quantitative Evidence Guide: 1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid Differentiation Metrics


Evidence Item 1: Molecular Formula and Hydrogen-Bond Capacity Differentiation vs. 4,4-Dimethylcyclohexanecarboxylic Acid (CAS 25186-27-0)

1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid (C₁₀H₁₈O₃) possesses one additional oxygen atom relative to 4,4-dimethylcyclohexanecarboxylic acid (C₉H₁₆O₂), resulting in a shift from 2 to 3 hydrogen-bond acceptors and an increase in molecular weight from 156.22 g/mol to 186.25 g/mol . This modification introduces an additional hydrogen-bond acceptor site (the methoxy oxygen) that is absent in the comparator, directly affecting scaffold recognition in biological targets that engage ether oxygens . The methoxy group also increases topological polar surface area, altering membrane permeability predictions [1].

Medicinal Chemistry Scaffold Design Physicochemical Profiling

Evidence Item 2: Lipophilicity Differentiation — Predicted LogP Comparison vs. Non-Methoxylated and Non-Gem-Dimethyl Analogs

The predicted logP of 1-methoxy-4,4-dimethylcyclohexane-1-carboxylic acid is estimated in the range of 1.9–2.1 based on structurally analogous C₁₀H₁₈O₃ compounds , placing it between the measured/reported logP of 1-methoxycyclohexane-1-carboxylic acid (CAS 50421-27-7, logP = 1.63) and 4,4-dimethylcyclohexanecarboxylic acid (CAS 25186-27-0, logP = 2.29–2.48) . This intermediate lipophilicity arises from the opposing contributions of the polar methoxy group (lowering logP) and the hydrophobic gem-dimethyl groups (raising logP), providing a balanced logP that neither analog can independently achieve .

Lipophilicity Optimization Drug Design ADME Prediction

Evidence Item 3: Predicted pKa Differentiation — Electronic Effect of the C1 Methoxy Group vs. C1-Hydrogen Analog

The predicted pKa of 4,4-dimethylcyclohexane-1-carboxylic acid (CAS 25186-27-0) is reported as 4.96 [1]. The introduction of an electron-withdrawing methoxy substituent at C1 in the target compound is expected to lower the pKa of the carboxylic acid group through a through-bond inductive effect, consistent with the behavior observed in methoxy-substituted cyclohexane carboxylic acids . The analog 1-(methoxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid (CAS 1858988-79-0), which has a similar electronic environment at C1, exhibits a predicted pKa of 4.72 ± 0.48 [2], suggesting the target compound's pKa is likely depressed by approximately 0.2–0.5 units relative to the non-methoxylated comparator.

Ionization State pH-Dependent Solubility Bioavailability

Evidence Item 4: Conformational Rigidity and Steric Bulk Differentiation — Impact on Selectivity in Biological Systems

The geminal 4,4-dimethyl substitution on the cyclohexane ring imposes conformational restriction by biasing the ring toward a single chair conformation, locking the carboxylic acid substituent orientation. This Thorpe-Ingold (gem-dimethyl) effect is well-characterized in cyclohexane systems, where it accelerates cyclization rates and restricts conformational freedom [1]. In contrast, 1-methoxycyclohexane-1-carboxylic acid (CAS 50421-27-7), which lacks the gem-dimethyl groups, exhibits greater conformational flexibility and a different spatial presentation of the pharmacophoric elements . The target compound uniquely presents a conformationally constrained carboxylic acid in a fixed spatial relationship to the methoxy group, which may enhance binding selectivity for targets that recognize a specific carboxylate geometry .

Conformational Analysis Steric Effects Selectivity Optimization

Evidence Item 5: Commercial Availability and Pricing Differentiation — Multi-Vendor Supply vs. Comparator-Specific Supply Gaps

1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid is actively stocked and supplied by Biosynth (product DMC89912, available in 50 mg and 500 mg quantities), CymitQuimica (50 mg at €662.00; 500 mg at €1,847.00), and Leyan (95% purity) . By contrast, the closest direct analog 1-(methoxycarbonyl)-4,4-dimethylcyclohexane-1-carboxylic acid (CAS 2138271-94-8) is listed in chemical databases but lacks active commercial stock from the major research chemical suppliers surveyed, and 4,4-dimethylcyclohexane-1-carboxylic acid (CAS 25186-27-0) was listed as 'Discontinued' for certain pack sizes on CymitQuimica . The target compound thus occupies a unique procurement position: the only gem-dimethyl, C1-methoxy-substituted cyclohexane carboxylic acid with confirmed multi-vendor commercial availability.

Procurement Supply Chain Research Chemical Sourcing

Application Scenarios: Where 1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid Provides Differentiated Value


Scenario 1: Fragment-Based Drug Discovery Requiring Conformationally Constrained Carboxylic Acid Scaffolds

The gem-dimethyl-locked cyclohexane ring of the target compound (Evidence Item 4) provides a rigid carboxylic acid presentation that minimizes entropic penalty upon target binding. This scaffold is particularly suited for fragment libraries targeting enzymes or receptors with deep, sterically defined carboxylate-binding pockets, where conformational flexibility in simpler analogs (e.g., CAS 50421-27-7) could reduce binding affinity. Researchers should prioritize this compound when designing fragment screens where scaffold pre-organization is expected to enhance hit rates against rigid binding sites [1].

Scenario 2: ADME Optimization Campaigns Requiring Intermediate logP Balancing

The target compound's predicted logP (≈1.9–2.1; Evidence Item 2) occupies a narrow window that neither the less lipophilic CAS 50421-27-7 (logP 1.63) nor the more lipophilic CAS 25186-27-0 (logP 2.29–2.48) can achieve. This intermediate lipophilicity is valuable in lead optimization programs where maintaining logP between 1 and 3 is critical for oral bioavailability while avoiding excessive metabolic clearance. Teams optimizing cyclohexane-based series should consider this scaffold when encountering permeability-solubility trade-offs with comparator compounds .

Scenario 3: PROTAC Linker or Bifunctional Molecule Design Requiring a Sterically Shielded Carboxylate Handle

The steric congestion created by the gem-dimethyl groups adjacent to the carboxylic acid (Evidence Item 4) provides a partially shielded carboxylate handle that may exhibit differential reactivity in amide coupling or esterification compared to unhindered analogs. In PROTAC (Proteolysis Targeting Chimera) design or heterobifunctional molecule construction, this steric differentiation can be exploited to achieve chemoselective conjugation at the carboxylate in the presence of other reactive functionality, or to modulate linker geometry .

Scenario 4: Multi-Vendor Procurement for High-Throughput Screening (HTS) Library Expansion

The confirmed multi-vendor availability of the target compound (Evidence Item 5) from Biosynth, CymitQuimica, and Leyan, combined with the supply discontinuities affecting comparator CAS 25186-27-0, makes this scaffold a lower-risk choice for HTS library construction. Procurement teams can leverage competitive bidding across three active suppliers to secure favorable pricing for bulk orders (≥500 mg), a supply chain advantage not available for the structurally closest alternatives .

Quote Request

Request a Quote for 1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.